molecular formula C12H14BrF3OS B14043655 1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene

Cat. No.: B14043655
M. Wt: 343.20 g/mol
InChI Key: XBTXCZCJEWTKJL-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a trifluoromethylthio group

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene typically involves several steps:

    Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.

    Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, often using ethyl alcohol and an acid catalyst.

    Trifluoromethylthiolation: The trifluoromethylthio group is typically introduced using a trifluoromethylthiolating agent such as trifluoromethanesulfenyl chloride.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene undergoes various chemical reactions:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids. Reduction reactions can also occur, reducing the bromopropyl group to a propyl group.

    Addition Reactions: The benzene ring can participate in electrophilic addition reactions, particularly with strong electrophiles.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique substituents.

    Industry: Used in the development of specialty chemicals and materials, particularly those requiring unique fluorinated compounds.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-bound proteins.

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene can be compared with other similar compounds such as:

    1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethylthio group, affecting its reactivity and applications.

    1-(3-Bromopropyl)-4-(trifluoromethyl)benzene: Lacks the ethoxy group, which can influence its solubility and chemical behavior.

    1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene: Contains additional substituents, making it more complex and potentially more reactive.

Properties

Molecular Formula

C12H14BrF3OS

Molecular Weight

343.20 g/mol

IUPAC Name

1-(3-bromopropyl)-4-ethoxy-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3OS/c1-2-17-10-6-5-9(4-3-7-13)11(8-10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

XBTXCZCJEWTKJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CCCBr)SC(F)(F)F

Origin of Product

United States

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